An In-depth Technical Guide to the Structure Elucidation of 4-bromo-1H-indazol-3(2H)-one
An In-depth Technical Guide to the Structure Elucidation of 4-bromo-1H-indazol-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of 4-bromo-1H-indazol-3(2H)-one, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive published data for this specific molecule, this document outlines a logical and scientifically rigorous workflow, drawing upon established analytical techniques and spectral data from analogous structures. This guide emphasizes the integration of spectroscopic and analytical methods to unambiguously determine the chemical structure, including connectivity, substitution patterns, and tautomeric form. Detailed experimental protocols, data interpretation strategies, and troubleshooting insights are provided to empower researchers in their synthetic and analytical endeavors.
Introduction: The Significance of Indazolones and the Challenge of Structural Verification
Indazolone scaffolds are privileged structures in drug discovery, forming the core of numerous biologically active compounds with applications ranging from oncology to anti-inflammatory therapies.[1][2][3] The precise substitution pattern on the indazolone ring system is critical for modulating pharmacological activity, selectivity, and pharmacokinetic properties. Therefore, unambiguous structure determination is a cornerstone of any research and development program involving these heterocycles.
4-bromo-1H-indazol-3(2H)-one presents a unique set of challenges and opportunities. The bromine atom serves as a versatile synthetic handle for further functionalization via cross-coupling reactions, while the indazolone core itself can exhibit tautomerism, complicating structural assignment.[4][5][6] This guide will address these complexities head-on, providing a robust, multi-pronged approach to structural verification.
Proposed Synthetic Pathway: A Retro-Synthetic Approach
A plausible synthetic route to 4-bromo-1H-indazol-3(2H)-one is essential for obtaining the material for characterization. Drawing from known syntheses of indazolone derivatives, a logical pathway would involve the cyclization of a suitably substituted precursor.[7][8]
Caption: Proposed synthetic pathway for 4-bromo-1H-indazol-3(2H)-one.
This proposed synthesis provides a starting point for obtaining the target compound. Rigorous purification of the final product, for example by recrystallization or column chromatography, is paramount before proceeding with structural analysis.
The Analytical Workflow: A Multi-Technique Approach for Unambiguous Elucidation
A single analytical technique is rarely sufficient for complete structure determination. The following workflow outlines a synergistic approach, where each technique provides a unique piece of the structural puzzle.
Caption: Integrated analytical workflow for structure elucidation.
Mass Spectrometry (MS): The First Clue to Molecular Identity
Objective: To determine the molecular weight and elemental composition of the synthesized compound.
Experimental Protocol:
-
Technique: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI).
-
Sample Preparation: Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Analysis: Infuse the sample solution into the ESI source. Acquire data in both positive and negative ion modes.
Expected Data & Interpretation:
The expected molecular formula for 4-bromo-1H-indazol-3(2H)-one is C₇H₅BrN₂O. The HRMS data should show an isotopic pattern characteristic of a bromine-containing compound (approximately equal intensity for M and M+2 peaks).
| Ion | Calculated m/z | Observed m/z | Interpretation |
| [M+H]⁺ | 212.9662 | Hypothetical | Protonated molecule |
| [M-H]⁻ | 210.9505 | Hypothetical | Deprotonated molecule |
| [M+Na]⁺ | 234.9481 | Hypothetical | Sodium adduct |
The observation of the correct exact mass within a narrow tolerance (e.g., < 5 ppm) provides strong evidence for the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
Objective: To determine the carbon-hydrogen framework, connectivity, and proton/carbon chemical environments.
Experimental Protocol:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a good choice due to its ability to dissolve a wide range of compounds and to observe exchangeable protons (NH).
-
Experiments:
-
¹H NMR: Provides information on the number of different types of protons and their neighboring protons.
-
¹³C NMR: Provides information on the number of different types of carbon atoms.
-
2D NMR (HSQC & HMBC): Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded protons and carbons. Heteronuclear Multiple Bond Correlation (HMBC) shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing connectivity across quaternary carbons and heteroatoms.
-
Predicted ¹H NMR Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~11.0 | Singlet | 1H | N1-H | Exchangeable proton on nitrogen, chemical shift can vary. |
| ~10.5 | Singlet | 1H | N2-H | Exchangeable proton on nitrogen, potentially broader. |
| ~7.5 | Doublet | 1H | H-7 | Aromatic proton ortho to the bromine atom. |
| ~7.2 | Triplet | 1H | H-6 | Aromatic proton coupled to H-5 and H-7. |
| ~7.0 | Doublet | 1H | H-5 | Aromatic proton ortho to the carbonyl group. |
Predicted ¹³C NMR Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165 | C-3 | Carbonyl carbon. |
| ~140 | C-7a | Aromatic carbon fused to the pyrazole ring. |
| ~130 | C-5 | Aromatic CH. |
| ~125 | C-7 | Aromatic CH. |
| ~120 | C-6 | Aromatic CH. |
| ~115 | C-3a | Aromatic carbon fused to the pyrazole ring. |
| ~110 | C-4 | Aromatic carbon bonded to bromine. |
Interpretation of 2D NMR Data:
-
HSQC: Will show direct correlations between the signals assigned to H-5, H-6, and H-7 and their corresponding carbon signals.
-
HMBC: This is the key experiment for confirming the overall structure. Expected key correlations:
-
N1-H to C-3 and C-7a.
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H-5 to C-3a, C-4, and C-7.
-
H-7 to C-4, C-5, and C-7a.
-
Caption: Key expected HMBC correlations for 4-bromo-1H-indazol-3(2H)-one.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
Objective: To identify the key functional groups present in the molecule.
Experimental Protocol:
-
Technique: Attenuated Total Reflectance (ATR)-FTIR.
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
Expected Data & Interpretation:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3200-3000 | N-H stretch | Amide/Amine |
| 1700-1650 | C=O stretch | Amide carbonyl |
| 1600-1450 | C=C stretch | Aromatic ring |
| ~800 | C-Br stretch | Aryl bromide |
The presence of a strong absorption in the carbonyl region and broad N-H stretching bands would be consistent with the proposed indazolone structure.
Single Crystal X-ray Crystallography: The Definitive Structure
Objective: To obtain an unambiguous, three-dimensional structure of the molecule in the solid state.
Experimental Protocol:
-
Crystal Growth: Grow single crystals of the purified compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, or by vapor diffusion.
-
Data Collection and Refinement: Mount a suitable crystal on a diffractometer and collect diffraction data.[9][10][11] The structure is then solved and refined using specialized software.[12][13]
Expected Outcome:
X-ray crystallography will provide precise bond lengths, bond angles, and the crystal packing arrangement. This technique will definitively confirm the connectivity and substitution pattern, and it will also reveal the dominant tautomeric form in the solid state.
Addressing Tautomerism: A Critical Consideration
Indazolones can exist in different tautomeric forms.[4][5][6][14] For 4-bromo-1H-indazol-3(2H)-one, the main potential tautomers are the -OH (hydroxyindazole) and -NH (indazolone) forms.
Caption: Tautomeric equilibrium of 4-bromo-1H-indazol-3(2H)-one.
The spectroscopic data will provide clues to the dominant tautomer in solution:
-
¹³C NMR: The chemical shift of C-3 is highly indicative. A value around 165 ppm suggests a carbonyl carbon (indazolone form), while a value closer to 150-155 ppm would be more consistent with a carbon in a C-OH group (hydroxyindazole form).
-
FTIR: A strong C=O stretch around 1680 cm⁻¹ points to the indazolone form. The absence of this and the presence of a broad O-H stretch would suggest the hydroxyindazole form.
Conclusion: A Self-Validating System for Structural Integrity
The structural elucidation of novel compounds like 4-bromo-1H-indazol-3(2H)-one requires a meticulous and integrated analytical approach. By combining the insights from mass spectrometry, one- and two-dimensional NMR, and FTIR spectroscopy, a high degree of confidence in the proposed structure can be achieved. Each technique serves as a cross-validation for the others, creating a self-validating system. For absolute confirmation, particularly of the tautomeric form in the solid state, single-crystal X-ray crystallography remains the gold standard. This guide provides the necessary framework for researchers to confidently and accurately characterize this and other related heterocyclic molecules, ensuring the integrity of their scientific findings and the progression of their drug discovery programs.
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